BenchChemオンラインストアへようこそ!

3-Fluoro-5-methylbenzene-1-sulfonamide

Fragment-based drug design Bromodomain targeting X-ray crystallography

3-Fluoro-5-methylbenzene-1-sulfonamide (CAS 1384429-42-8) is a fluorinated aromatic sulfonamide with molecular formula C₇H₈FNO₂S and molecular weight 189.21 g·mol⁻¹. The compound belongs to the DSI-poised fragment library and has been experimentally confirmed by X-ray crystallography to bind the acetylated lysine (Kac) binding site of the second bromodomain of PHIP (PHIP2) – a therapeutically relevant epigenetic reader domain – at a resolution of 1.24 Å.

Molecular Formula C7H8FNO2S
Molecular Weight 189.21 g/mol
CAS No. 1384429-42-8
Cat. No. B1457334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-methylbenzene-1-sulfonamide
CAS1384429-42-8
Molecular FormulaC7H8FNO2S
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)S(=O)(=O)N)F
InChIInChI=1S/C7H8FNO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
InChIKeyRMTMZIARFLDIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-methylbenzene-1-sulfonamide (CAS 1384429-42-8): Baseline Identity and Structural Profile for Procurement


3-Fluoro-5-methylbenzene-1-sulfonamide (CAS 1384429-42-8) is a fluorinated aromatic sulfonamide with molecular formula C₇H₈FNO₂S and molecular weight 189.21 g·mol⁻¹ [1]. The compound belongs to the DSI-poised fragment library and has been experimentally confirmed by X-ray crystallography to bind the acetylated lysine (Kac) binding site of the second bromodomain of PHIP (PHIP2) – a therapeutically relevant epigenetic reader domain – at a resolution of 1.24 Å [2]. Its core structural features include a sulfonamide group, a 3-fluoro substituent, and a 5-methyl substituent on the benzene ring.

3-Fluoro-5-methylbenzene-1-sulfonamide: Why Close Analogs Cannot Be Assumed Interchangeable


Simple substitution of 3-fluoro-5-methylbenzene-1-sulfonamide with structurally similar benzenesulfonamides carries a high risk of losing target engagement at the PHIP2 bromodomain. In the SAMPL7 fragment screen, out of 799 diverse fragments soaked against PHIP2 crystals, only 52 (6.5%) yielded detectable electron density in the Kac binding site [1]. Many compounds differing by single heavy atoms or regioisomeric substitutions were among the 747 non-binders, demonstrating that subtle changes in substitution pattern and geometry critically determine binding [1][2]. The quantitative evidence below defines the specific properties that distinguish this compound from failed analogs.

3-Fluoro-5-methylbenzene-1-sulfonamide: Quantitative Evidence for Differentiated Selection vs. Closest Analogs


Crystallographic Binding Proof at PHIP2 Bromodomain: Differentiated from 93.5% of Screened Fragments

In the SAMPL7 prospectively conducted crystallographic fragment screen against the PHIP2 bromodomain, 3-fluoro-5-methylbenzene-1-sulfonamide (soak concentration 20 mM in 20% v/v ethylene glycol, pH ≈5.6, temperature 5 °C) produced unambiguous electron density in the Kac binding site, confirmed by refinement to 1.24 Å resolution [1][2]. By contrast, 747 of the 799 screened fragments (93.5%) showed no detectable binding at any site [1]. The real-space correlation coefficient (RSCC) for the refined ligand model is 0.91, indicating excellent agreement between the model and experimental electron density [3].

Fragment-based drug design Bromodomain targeting X-ray crystallography

Compliance with DSI-Poised Fragment Library Criteria: Engineered for Rapid Synthetic Elaboration

3-Fluoro-5-methylbenzene-1-sulfonamide satisfies the DSI-poised fragment library design parameters: molecular weight 189.21 g·mol⁻¹, calculated LogP (XLogP3) = 1.0, hydrogen bond donors = 1, hydrogen bond acceptors = 4, and rotatable bonds = 1 [1][2]. The sulfonamide group provides a poised synthetic handle for rapid parallel derivatization via amine acylation or N-alkylation, a feature deliberately engineered into the DSI-poised collection to accelerate structure-activity relationship (SAR) exploration [3].

Fragment library design Medicinal chemistry Hit-to-lead optimization

Complete ¹H and ¹³C NMR Assignment Enabling Identity Verification and Batch Consistency Control

The compound has a fully assigned ¹H and ¹³C NMR spectrum deposited in the Biological Magnetic Resonance Bank (BMRB entry bmse011423) under standardized conditions (1 mM in DMSO-d6, 298 K, pH 6.0) [1]. This publicly available reference dataset allows procurement teams and screening facilities to confirm the identity and purity of incoming batches by direct experimental comparison, without the need for in-house structure elucidation.

Quality control Analytical characterization Compound management

3-Fluoro-5-methylbenzene-1-sulfonamide: High-Confidence Application Scenarios Based on Quantitative Evidence


PHIP2 Bromodomain Fragment-to-Lead Optimization

The crystallographically confirmed binding to the PHIP2 Kac site (Evidence 1) makes this compound an experimentally validated starting point for developing chemical probes targeting PHIP. The refined crystal structure (PDB 5RKX, 1.24 Å) provides atomic-level binding mode information, enabling structure-based design. Procurement for this application is de-risked because the binding has been demonstrated in a primary assay, unlike the 93.5% of fragments that failed to show binding in the same screen [1][2].

Fragment Library Stocking for High-Throughput Crystallographic Screening

As a member of the DSI-poised fragment library (Evidence 2), the compound is pre-validated for crystallographic screening workflows. Its physicochemical properties (MW 189.21, LogP 1.0) fall within optimal fragment space, and its sulfonamide group provides a poised synthetic handle for rapid analog synthesis upon hit confirmation. Facilities building or replenishing fragment screening collections can prioritize this compound over analogs that lack the combination of validated binding data and poised synthetic accessibility [1][2].

Quality-Controlled Compound Management for Reproducible Fragment Screening

The publicly available, fully assigned ¹H and ¹³C NMR spectrum (BMRB bmse011423, Evidence 3) serves as a reference standard for incoming batch quality control. Compound management teams can use this dataset to verify identity and purity before deploying the compound in screening campaigns, reducing the incidence of false hits or missed binders due to degraded or misidentified material. This level of characterization is absent for many competing commercial sulfonamide fragments [1].

Quote Request

Request a Quote for 3-Fluoro-5-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.